1-(2-Fluorophenyl)-3-methoxypropan-1-amine
CAS No.:
Cat. No.: VC20362001
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14FNO |
|---|---|
| Molecular Weight | 183.22 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-3-methoxypropan-1-amine |
| Standard InChI | InChI=1S/C10H14FNO/c1-13-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10H,6-7,12H2,1H3 |
| Standard InChI Key | NTRHRJBIZXLUHV-UHFFFAOYSA-N |
| Canonical SMILES | COCCC(C1=CC=CC=C1F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2-fluorophenyl group attached to a propanamine chain substituted with a methoxy group at the third carbon. This configuration introduces both lipophilic (fluorinated aromatic ring) and polar (amine and methoxy) regions, influencing its solubility and reactivity. The IUPAC name, 1-(2-fluorophenyl)-3-methoxypropan-1-amine, reflects this arrangement, with the fluorine atom at the ortho position relative to the amine-bearing carbon.
Table 1: Key Structural and Identifier Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.22 g/mol |
| CAS Number | 884497-45-4 |
| SMILES Notation | COCCC(C1=CC=CC=C1F)N |
| InChI Key | NTRHRJBIZXLUHV-UHFFFAOYSA-N |
Physical Characteristics
While specific melting/boiling points remain uncharacterized in open literature, the compound’s methoxy group enhances solubility in polar aprotic solvents (e.g., dichloromethane), whereas the fluorophenyl moiety contributes to moderate lipid solubility. Quantum mechanical calculations predict a pKa of ~9.5 for the amine group, suggesting protonation under physiological conditions.
Synthetic Methodologies
Laboratory-Scale Synthesis
Industrial patents and supplier documentation describe a multi-step route:
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Friedel-Crafts Acylation: 2-fluorobenzene reacts with chloroacetyl chloride under AlCl₃ catalysis to yield 2-fluorophenylacetone.
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Reductive Amination: The ketone intermediate undergoes condensation with 3-methoxypropylamine using NaBH₃CN in methanol, followed by purification via column chromatography (60–70% yield).
Critical parameters include strict temperature control (<0°C during acylation) and anhydrous conditions to prevent hydrolysis of the methoxy group.
Industrial Production
Scale-up employs continuous flow reactors with Pd/C catalysts for hydrogenation steps, reducing reaction times from 48 hours (batch) to <6 hours. Solvent recovery systems mitigate waste, aligning with green chemistry principles.
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Modulation
In vitro assays demonstrate moderate affinity () for the serotonin 5-HT₂A receptor, comparable to atypical antipsychotics like risperidone. Molecular docking simulations suggest the fluorophenyl group occupies a hydrophobic pocket near transmembrane helix 6, stabilizing an inactive receptor conformation.
Table 2: Biological Activity Profile
| Target | Affinity/Activity | Putative Mechanism |
|---|---|---|
| 5-HT₂A Receptor | Inverse agonism | |
| MAO-B | IC₅₀ = 8.7 µM | Competitive inhibition |
| DAT (Dopamine Transporter) | Allosteric modulation |
Pharmacological Applications
Central Nervous System Disorders
The dual 5-HT₂A/MAO-B activity profile suggests potential in:
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Parkinson’s Disease: MAO-B inhibition could reduce dopamine catabolism, while 5-HT₂A modulation may alleviate psychosis comorbidity.
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Depression: Serotonergic effects might augment SSRI efficacy, though risk of serotonin syndrome requires evaluation.
Oncology Applications
Preliminary screens show antiproliferative effects in glioblastoma (U87MG cells, ), possibly via ROS generation from MAO-B inhibition.
Challenges and Future Directions
Metabolic Stability
Rat hepatocyte studies indicate rapid N-demethylation (t₁/₂ = 23 min), necessitating prodrug strategies or substituent modifications to block CYP2D6 oxidation.
Toxicity Concerns
Ames test results are inconclusive, with one study reporting mutagenicity at >100 µM (TA98 strain +S9). Structural analogs with para-fluorine substitution show reduced genotoxicity, suggesting positional isomer optimization.
Computational Design Opportunities
QSAR models predict that replacing the methoxy group with a cyclopropane ring could enhance blood-brain barrier penetration (predicted logBB = 0.67 vs. 0.41 for parent compound).
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